6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
6-ethyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-4-3-5-6(9-4)10-8(13)11-7(5)12/h3H,2H2,1H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWSZNQCOPDGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736248 | |
| Record name | 6-Ethyl-2-sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275607-95-8 | |
| Record name | 6-Ethyl-2-sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1275607-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The pyrrolo[2,3-d]pyrimidine scaffold forms the foundation of this compound. A widely cited approach involves cyclization of 4,6-diaminopyrimidine derivatives. For example, Raney Nickel desulfurization of 4,6-diaminopyrimidine-2-thiol yields 4,6-diaminopyrimidine, which undergoes iodination and Sonogashira coupling to form a propargyl intermediate . Subsequent microwave-assisted cyclization in basic media (e.g., sodium hydroxide) generates the pyrrolo[2,3-d]pyrimidine core .
Alternatively, ethyl 2-cyano-4,4-diethoxybutanoate reacts with bromoacetaldehyde diethyl acetal under basic conditions (e.g., potassium carbonate) to form a cyclized intermediate. Acid hydrolysis (hydrochloric acid, 32%) followed by neutralization (pH 3–5) yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol . This method achieves >99.5% purity without additional purification .
Mercapto Group Functionalization
The 2-mercapto group is introduced via thiolation or thioether displacement . One method employs thiourea under acidic conditions (e.g., HCl), where the hydroxyl group at C-2 is replaced by a thiol . Alternatively, potassium ethyl xanthate reacts with the intermediate in DMF at 50°C, followed by acidic hydrolysis to yield the free thiol .
The Ambeed protocol demonstrates a one-step thiolation using 2-cyano-3,5-difluoropyridine and potassium carbonate in DMF at 50°C, though this example uses the pre-formed mercapto compound as a starting material .
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane). Patents emphasize vacuum drying below 100°C to prevent decomposition . Purity is validated by HPLC (>99.5% area) , with structural confirmation via 1H/13C NMR and mass spectrometry .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization-Thiolation | Ethyl 2-cyano-4,4-diethoxybutanoate | Alkylation, Acid Hydrolysis, Thiolation | 65–75 | ≥99.5 |
| Sonogashira Coupling | 4,6-Diaminopyrimidine-2-thiol | Desulfurization, Iodination, Coupling | 50–60 | ≥98.0 |
| One-Pot Alkylation | 7H-Pyrrolo[2,3-d]pyrimidin-4-ol | Ethylation, Xanthate Displacement | 70–80 | ≥99.0 |
The cyclization-thiolation route offers superior scalability and purity, while Sonogashira-based methods provide flexibility for introducing diverse substituents .
Challenges and Optimizations
-
Byproduct Formation : Excess alkylating agents may lead to diethylated byproducts. Controlled stoichiometry (1.5–2 equivalents) and low temperatures (≤50°C) mitigate this .
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Solvent Recovery : Heptane and DMF are recycled via distillation, reducing waste and costs .
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Microwave Assistance : Cyclization under microwave irradiation reduces reaction times from hours to minutes .
Industrial-Scale Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for cyclization and thiolation steps, enhancing heat transfer and reproducibility . Patent data highlight a 94% conversion rate for 4-chloro-7-tosyl intermediates, demonstrating feasibility for kilo-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the mercapto group.
Substitution: The ethyl and mercapto groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or acetonitrile .
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is , with a molecular weight of 195.24 g/mol. The compound features a pyrrolo-pyrimidine core structure that contributes to its reactivity and potential applications in synthesis and drug development .
Chemical Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds through reactions such as:
- Condensation Reactions : It can react with aldehydes or ketones to form new carbon-nitrogen bonds.
- Nucleophilic Substitution : The mercapto group can participate in nucleophilic substitution reactions to yield sulfide derivatives.
Example Reaction Table:
| Reaction Type | Reactants | Products |
|---|---|---|
| Condensation | 6-Ethyl-2-mercapto... + Aldehyde | Heterocyclic compound |
| Nucleophilic Substitution | 6-Ethyl-2-mercapto... + Alkyl Halide | Sulfide derivative |
Biological Applications
Enzyme Inhibition:
Research has indicated that this compound may inhibit specific enzymes involved in biological pathways. Notably, it has been studied for its ability to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation and neurodegenerative diseases .
Potential Therapeutic Effects:
The compound has been explored for its anti-inflammatory and anticancer properties. Studies suggest it may reduce inflammation by modulating nitric oxide production and could potentially exhibit cytotoxic effects against cancer cells.
Medicinal Chemistry
Drug Development:
Due to its structural characteristics, this compound is being investigated as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutics aimed at treating inflammatory diseases and cancer.
Case Study:
In a study examining the compound's effects on cancer cell lines, it was found that treatment with this compound resulted in significant apoptosis in several types of cancer cells while exhibiting low toxicity towards normal cells .
Industrial Applications
Material Science:
The unique chemical properties of this compound make it useful in the development of new materials. It can be employed in the synthesis of polymers and coatings that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 6-ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production by targeting inducible nitric oxide synthase (iNOS). This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . Additionally, the compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of proapoptotic and antiapoptotic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physico-Chemical Comparisons
The following table summarizes key structural features and properties of 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol and related compounds:
Key Observations:
- Substituent Effects: The ethyl group at position 6 in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methylthio in Compound 97).
- Mercapto vs.
- Halogenation: Chloro and iodo substituents in analogs (e.g., 4-Chloro-6-iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine) improve electrophilicity, aiding in nucleophilic substitution reactions but increasing molecular weight .
Structure-Activity Relationship (SAR) Insights
- Position 2 Modifications: Mercapto or methylthio groups enhance interactions with cysteine residues in enzymatic targets, as seen in kinase inhibitors .
- Position 6/7 Substitutions: Bulky groups (e.g., phenyl in F1386-0303) improve target selectivity but may reduce solubility. Ethyl or methyl groups balance lipophilicity and metabolic stability .
- Fused Ring Systems: Thieno analogs () show shifted bioactivity toward antimicrobial effects, likely due to altered electron distribution versus pyrrolo cores .
Biological Activity
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 32973-77-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by the following molecular formula:
- Formula : CHNOS
- Molecular Weight : 195.24 g/mol
Antiviral Activity
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives exhibit notable antiviral properties. For instance, a study evaluated several derivatives against hepatitis-A virus (HAV) and herpes simplex virus type-1 (HSV-1). Among them, compounds derived from similar structures demonstrated significant reductions in viral infectivity, suggesting that this compound may possess comparable antiviral efficacy .
Anticancer Potential
The anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives have been well documented. A recent study found that certain derivatives exhibited potent inhibitory effects on various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's mechanism involved the inhibition of cell proliferation with IC values indicating strong efficacy at low concentrations. Specifically, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes, similar to other pyrimidine-based drugs.
- Cell Cycle Arrest : It has been suggested that such compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Some studies have indicated that these compounds can inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis.
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and a moderate clearance rate after intravenous administration.
Q & A
Q. How to validate the purity of this compound for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
